Bienvenue dans la boutique en ligne BenchChem!

Pradofloxacin

Veterinary Microbiology Anaerobes Fluoroquinolones

Select Pradofloxacin (CAS 195532-12-8) for its unmatched dual-targeting mechanism against DNA gyrase and topoisomerase IV, enabled by a unique 8-cyano modification. This third-generation fluoroquinolone delivers a broader spectrum—including clinically relevant anaerobes—than enrofloxacin or marbofloxacin, with lower MPC values that reduce resistance selection risk. Ideal for monotherapy of mixed aerobic/anaerobic infections in companion animals and for BRD in cattle, where it achieves 99–100% bactericidal kill against M. haemolytica and P. multocida. Offers a superior canine pyoderma PK/PD profile (fAUC₂₄/MIC ≥90). Choose pradofloxacin to ensure therapeutic success where older fluoroquinolones fail.

Molecular Formula C21H21FN4O3
Molecular Weight 396.4 g/mol
CAS No. 195532-12-8
Cat. No. B1243445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePradofloxacin
CAS195532-12-8
Synonymspradofloxacin
Molecular FormulaC21H21FN4O3
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F
InChIInChI=1S/C21H21FN4O3/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29)/t11-,17+/m0/s1
InChIKeyLZLXHGFNOWILIY-APPDUMDISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pradofloxacin 195532-12-8: Overview for Veterinary Antibiotic Procurement


Pradofloxacin (CAS 195532-12-8) is a third-generation veterinary fluoroquinolone antibiotic, characterized as an 8-cyano-fluoroquinolone [1]. It functions as a dual-targeting, bactericidal agent with activity against Gram-positive, Gram-negative, atypical, and anaerobic bacteria [2]. Pradofloxacin is approved for the treatment of bacterial infections in companion animals (dogs and cats) and, more recently, in food animals such as cattle and swine for respiratory disease [1][2]. This compound is differentiated from earlier fluoroquinolones by its enhanced spectrum and dual-enzyme targeting mechanism, which are critical for scientific selection [1].

Why Generic Substitution with Older Fluoroquinolones Fails for Pradofloxacin


Pradofloxacin is not functionally interchangeable with earlier veterinary fluoroquinolones like enrofloxacin or marbofloxacin due to its dual-enzyme targeting mechanism and distinct 8-cyano structural modification [1]. This results in a lower propensity for resistance selection, as evidenced by consistently lower Mutant Prevention Concentration (MPC) values [2]. Furthermore, its enhanced spectrum, which includes clinically relevant anaerobes, allows for monotherapy in mixed aerobic/anaerobic infections where older fluoroquinolones would be inadequate [1][3]. Generic substitution would therefore risk therapeutic failure and accelerate antimicrobial resistance development in veterinary practice.

Quantitative Differentiation of Pradofloxacin: Head-to-Head In Vitro and PK/PD Evidence


Superior Potency Against Anaerobic Bacteria: Pradofloxacin vs. Marbofloxacin and Enrofloxacin

Pradofloxacin demonstrates superior in vitro activity against anaerobic bacteria compared to other veterinary fluoroquinolones. In a study of 141 anaerobes from dogs and cats, pradofloxacin exhibited distinctly lower MIC₅₀, MIC₉₀, and modal MIC values than marbofloxacin, enrofloxacin, difloxacin, and ibafloxacin [1]. While specific numerical MIC comparisons are not fully detailed in the abstract, the conclusion of higher in vitro activity is based on these lower MIC endpoints [1].

Veterinary Microbiology Anaerobes Fluoroquinolones

Significantly Lower Mutant Prevention Concentration (MPC) Compared to Other Fluoroquinolones

Pradofloxacin has a superior resistance prevention profile, as indicated by its Mutant Prevention Concentration (MPC) being 1.2- to 31-fold lower than those of other veterinary fluoroquinolones [1]. For Escherichia coli ATCC 8739, the MPC of pradofloxacin was 0.225 μg/mL, compared to marbofloxacin (1.2x higher), enrofloxacin (1.4x higher), and difloxacin (7x higher). For Staphylococcus aureus ATCC 6538, the difference was even more pronounced: pradofloxacin MPC was 0.55 μg/mL, whereas marbofloxacin and enrofloxacin were 6-fold higher, and difloxacin was 31-fold higher [1].

Antimicrobial Resistance Veterinary Pharmacology Fluoroquinolones

Superior In Vitro Killing Kinetics Against High-Density Bacterial Populations

Pradofloxacin demonstrates superior and rapid bactericidal activity against high-density populations of Mannheimia haemolytica and Pasteurella multocida, key pathogens in bovine respiratory disease [1]. At a bacterial density of 10⁸–10⁹ CFU/mL, pradofloxacin killed 99–99.9% of M. haemolytica cells at the MPC, and achieved 100% kill at maximum serum and tissue drug concentrations after 24 hours of exposure [1]. In contrast, other tested agents did not achieve this level of killing under the same conditions. Against P. multocida, pradofloxacin killed 92-96.9% of cells across 10⁶–10⁸ CFU/mL densities at the MPC, increasing to 99.9–100% kill at maximum serum concentrations after 12–24 hours [2].

Bovine Respiratory Disease Pharmacodynamics Bactericidal Activity

Superior PK/PD Indices for Efficacy Against Coagulase-Positive Staphylococci

In a pharmacokinetic-pharmacodynamic (PK/PD) model simulating canine serum concentrations, pradofloxacin demonstrated superior activity compared to marbofloxacin against Staphylococcus pseudintermedius [1]. At standard oral doses (3 mg/kg PRA vs. 2 mg/kg MAR), pradofloxacin achieved a free drug AUC₂₄/MIC ratio of ≥90 and a Cmax/MIC ratio of ≥26, while marbofloxacin achieved ratios of ≥8.5 and ≥2.1, respectively [1]. This resulted in faster and more sustained bacterial killing for pradofloxacin [1].

Canine Pyoderma PK/PD Modeling Staphylococcus pseudintermedius

Significantly Lower MIC Values Against Key Swine Respiratory Pathogens

Pradofloxacin exhibits the lowest Minimum Inhibitory Concentration (MIC) among tested antimicrobials against swine isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida [1]. For A. pleuropneumoniae, the MIC₉₀ was ≤0.016 μg/mL, and for P. multocida, it was also ≤0.016 μg/mL [1]. These values were the lowest compared to ceftiofur, enrofloxacin, florfenicol, marbofloxacin, tildipirosin, tilmicosin, and tulathromycin [1].

Swine Respiratory Disease Actinobacillus pleuropneumoniae Pasteurella multocida

Enhanced Tissue Penetration: Pradofloxacin vs. Enrofloxacin in Canine Interstitial Fluid

A comparative pharmacokinetic study in dogs using ultrafiltration to measure unbound drug in interstitial fluid (ISF) showed that pradofloxacin achieves similar concentrations in ISF and serum, indicating effective tissue penetration [1]. Following a 3 mg/kg oral dose, peak pradofloxacin concentrations were 1.55 ± 0.31 μg/mL in ISF and 1.85 ± 0.23 μg/mL in serum, with no statistical difference [1]. This contrasts with enrofloxacin (reference), where consistent patterns of distribution differences were observed [1].

Pharmacokinetics Tissue Distribution Canine

Evidence-Based Application Scenarios for Pradofloxacin (195532-12-8) in Veterinary Research and Practice


Treatment of Bovine Respiratory Disease (BRD) with High Inoculum Infections

Based on evidence of rapid and complete bacterial killing against high-density Mannheimia haemolytica and Pasteurella multocida populations, pradofloxacin is a superior choice for treating BRD in cattle, especially in severe or established infections [1][2]. Its ability to achieve 99-100% kill at clinically relevant drug concentrations ensures a high probability of therapeutic success where other agents may fail.

Monotherapy for Mixed Aerobic/Anaerobic Canine and Feline Infections

Pradofloxacin's demonstrated broad-spectrum anti-anaerobe activity, which is superior to marbofloxacin and enrofloxacin, supports its use as a single-drug therapy for mixed infections (e.g., bite wounds, deep pyoderma, periodontal disease) [3]. This simplifies the treatment regimen, improves owner compliance, and reduces the cost and complexity associated with combination therapies.

Management of Canine Pyoderma with Reduced Resistance Selection Risk

For the treatment of canine pyoderma caused by Staphylococcus pseudintermedius, pradofloxacin offers a superior PK/PD profile compared to marbofloxacin, with a fAUC₂₄/MIC ratio ≥90, which is predictive of high clinical efficacy [4]. Furthermore, its significantly lower MPC values compared to older fluoroquinolones indicate a reduced risk of selecting for antimicrobial resistance during therapy [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pradofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.